N,4-dimethyl-1,3-thiazol-2-amine N,4-dimethyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 2161-68-4
VCID: VC21343131
InChI: InChI=1S/C5H8N2S/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7)
SMILES: CC1=CSC(=N1)NC
Molecular Formula: C5H8N2S
Molecular Weight: 128.2 g/mol

N,4-dimethyl-1,3-thiazol-2-amine

CAS No.: 2161-68-4

Cat. No.: VC21343131

Molecular Formula: C5H8N2S

Molecular Weight: 128.2 g/mol

* For research use only. Not for human or veterinary use.

N,4-dimethyl-1,3-thiazol-2-amine - 2161-68-4

Specification

CAS No. 2161-68-4
Molecular Formula C5H8N2S
Molecular Weight 128.2 g/mol
IUPAC Name N,4-dimethyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C5H8N2S/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7)
Standard InChI Key DGBNDUXTMUGNGM-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC
Canonical SMILES CC1=CSC(=N1)NC

Introduction

Synthesis Methods for N,4-dimethyl-1,3-thiazol-2-amine

Reaction Conditions and Considerations

The synthesis of thiazole derivatives generally requires careful control of reaction conditions. Based on information about related compounds, the following considerations would be important for synthesizing N,4-dimethyl-1,3-thiazol-2-amine:

Temperature control is crucial, as thiazole formation reactions can be temperature-sensitive. For related thiazole-2-amine derivatives, reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete cyclization while minimizing side reactions .

Solvent selection can significantly impact reaction efficiency. Common solvents for thiazole synthesis include methanol, ethanol, and other polar solvents that can facilitate the reaction between the α-haloketone and the thiourea derivative .

Purification methods typically involve recrystallization or column chromatography to obtain the pure product. Based on reports for related compounds, yields for thiazole-2-amine derivatives can range from 49-71%, suggesting similar yields might be expected for N,4-dimethyl-1,3-thiazol-2-amine synthesis .

Chemical Properties and Reactivity

Reactivity Patterns

The reactivity of N,4-dimethyl-1,3-thiazol-2-amine would be governed by its functional groups and electronic structure. Based on the reactivity of related thiazole derivatives, several patterns can be anticipated:

The secondary amino group at position 2 represents a nucleophilic site that can participate in various reactions. It can undergo acylation with acid chlorides to form amide derivatives, as demonstrated in related thiazole-2-amine compounds . The reduced nucleophilicity of this amino group compared to primary amines (due to the N-methyl substituent) may influence reaction rates and conditions required.

The thiazole ring itself can participate in various reactions typical of aromatic heterocycles. Position 5, which bears a hydrogen atom in N,4-dimethyl-1,3-thiazol-2-amine, represents a potential site for electrophilic aromatic substitution, though the electron-donating effects of the amino group and the electron-withdrawing effects of the ring nitrogen and sulfur would influence reactivity.

Oxidation reactions involving the thiazole ring can lead to the formation of sulfoxides or sulfones under appropriate conditions, as observed with related thiazole derivatives. These transformations can significantly alter the electronic properties and biological activities of the compound.

Biological Activities of Thiazole-2-amine Derivatives

Mechanism of Action Studies

Studies on related thiazole-2-amine derivatives have revealed important insights into their mechanisms of action, particularly regarding tubulin inhibition. Certain N,4-diaryl-1,3-thiazole-2-amines have been shown to bind to the colchicine binding site of tubulin, interfering with tubulin polymerization and microtubule formation .

Immunofluorescence staining experiments with these compounds have demonstrated significant defects in tubulin assembly in treated cells, leading to abnormal mitotic spindles . Flow cytometry analysis has revealed that treatment with these compounds induces cell cycle arrest at the G2/M phase in both concentration-dependent and time-dependent manners .

Molecular docking studies have provided deeper insights into the binding interactions between thiazole-2-amine derivatives and tubulin. These studies have shown that specific functional groups can form key hydrogen bonds with amino acid residues in the binding site, including interactions with Cys β241 and Thr α179 .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on thiazole-2-amine derivatives have revealed important correlations between structural features and biological activities, which may be relevant to understanding the potential activities of N,4-dimethyl-1,3-thiazol-2-amine.

Comparative Analysis and Data Compilation

Comparative Analysis with Related Compounds

A comparative analysis of N,4-dimethyl-1,3-thiazol-2-amine with structurally related thiazole derivatives provides insights into potential structure-activity relationships. Table 1 presents a comparison of key features of selected thiazole-2-amine derivatives.

Table 1: Comparison of Selected Thiazole-2-amine Derivatives

CompoundKey Structural FeaturesReported Biological ActivitiesReference
N,4-dimethyl-1,3-thiazol-2-amineMethyl at position 4, N-methyl at position 2Not specifically reportedNA
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)Aryl groups at positions 4 and N, methoxy substituentsPotent antiproliferative activity (IC50 0.36-0.86 μM), tubulin inhibition
N-methyl-4-(indol-3-yl)-1,3-thiazol-2-amine derivativesIndole at position 4, N-methyl at position 2Antimicrobial activity
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amineBromine at position 4, N,N-dimethyl at position 2Anti-inflammatory (LOX inhibition)

The structural differences between these compounds significantly influence their biological activities. The presence of bulky aryl groups in compound 10s appears to enhance antiproliferative activity, while the simpler methyl substituent in N,4-dimethyl-1,3-thiazol-2-amine might confer different activity profiles.

Antiproliferative Activity Data

Table 2 presents antiproliferative activity data for selected thiazole-2-amine derivatives, providing context for potential activities of N,4-dimethyl-1,3-thiazol-2-amine.

Table 2: Antiproliferative Activities of Selected Thiazole-2-amine Derivatives

CompoundCell LinesIC50 Values (μM)Mechanism of ActionReference
N,4-dimethyl-1,3-thiazol-2-amineNot reportedNot reportedNot reportedNA
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)Three cancer cell lines0.36-0.86Tubulin inhibition, G2/M arrest
Other N,4-diaryl-1,3-thiazole-2-aminesVarious cancer cell linesModerate activities (μM range)Similar to compound 10s
Compounds with N-methyl or N-acetyl substitutionVarious cancer cell linesReduced activity compared to unsubstituted analogsSimilar to compound 10s

The data highlights the importance of specific structural features for antiproliferative activity. The presence of the N-methyl group in N,4-dimethyl-1,3-thiazol-2-amine might result in reduced activity compared to analogs with unsubstituted amino groups, based on the trends observed in related compounds .

Research AreaSpecific InvestigationsPotential ImpactRelevant Background
Synthesis OptimizationDevelopment of efficient, high-yield synthetic routesImproved accessibility for further studiesBased on synthesis methods for related compounds
Comprehensive CharacterizationDetailed physical, chemical, and spectroscopic characterizationBetter understanding of fundamental propertiesBuilding on known properties of thiazole derivatives
Biological Activity ScreeningEvaluation against cancer cell lines, microbial pathogens, inflammatory targetsIdentification of therapeutic potentialExtending findings from related compounds
Structure Modification StudiesSystematic modification of key structural features to optimize activityDevelopment of more potent derivativesBuilding on SAR insights from related compounds
Mechanism of Action StudiesInvestigation of protein binding, cellular pathways affectedUnderstanding of biological mechanismsExtending findings on tubulin binding of related compounds

Future research should focus on establishing the specific biological activity profile of N,4-dimethyl-1,3-thiazol-2-amine through comprehensive screening against various targets. Additionally, structure-activity relationship studies involving systematic modifications of the basic structure could lead to the development of more potent derivatives optimized for specific therapeutic applications.

Computational studies, including molecular docking and QSAR modeling, could provide valuable insights into the interaction of N,4-dimethyl-1,3-thiazol-2-amine with potential biological targets, guiding further structural optimization .

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